5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolone derivatives, including 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one, often involves condensation reactions between hydrazines and β-keto esters or β-diketones in the presence of suitable catalysts. For example, compounds similar to our compound of interest have been synthesized through reactions involving hydrazine hydrate and various acetyl derivatives, indicating a versatile approach to accessing a wide range of pyrazolone compounds (Mojzych & Karczmarzyk, 2005).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by the pyrazolone ring, a five-membered lactam structure with nitrogen and oxygen atoms. The presence of substituents like the trifluoromethyl group significantly influences the electronic distribution within the molecule, impacting its reactivity and interaction with other molecules. X-ray diffraction studies provide detailed insights into the molecular conformation, revealing aspects like bond lengths, angles, and the overall geometry of the compound (Kimura, Okabayashi, & Yasuoka, 1983).
Scientific Research Applications
Green Chemistry and Catalysis
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, a related compound, has been utilized in green chemistry. It was effectively used in a one-pot multicomponent synthesis process involving a catalytic amount of cellulose sulfuric acid. This approach emphasized environmentally friendly methods, reducing operational hazards and pollution, and providing high yields and cost-effectiveness (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Cytotoxicity and Antimicrobial Properties
A derivative of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one showed cytotoxic activity against human breast cancer and chronic myelogenous leukemia cell lines. This study highlighted its potential in biomedical applications, particularly in cancer research (Shafeeulla, Krishnamurthy, Bhojynaik, & Manjuraj, 2017).
Antihyperglycemic Properties
Research on similar compounds, such as 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, has shown potent antihyperglycemic effects in diabetic mice. These studies contribute to the development of new classes of antihyperglycemic agents (Kees et al., 1996).
Synthesis and Structural Analysis
The structural and spectral analysis of similar pyrazole derivatives has been a focus of research. This includes studies on crystal structures, molecular configurations, and theoretical investigations, contributing to a deeper understanding of these compounds' properties and potential applications (Viveka et al., 2016).
Dyeing Properties and Applications
Research on 5-pyrazolones, closely related to the compound , has explored their use in synthesizing new heterocycles with dyeing properties. These compounds have potential applications in the textile industry, demonstrating versatility beyond biomedical uses (Bagdatli & Ocal, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit significant spla2 inhibition activity .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Given its potential spla2 inhibition activity , it may impact the arachidonic acid pathway, which plays a crucial role in inflammation and pain signaling.
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Result of Action
If it indeed acts as an spla2 inhibitor, it could potentially reduce the production of arachidonic acid and downstream eicosanoids, thereby modulating inflammatory responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known to enhance the stability of pharmaceutical compounds under various conditions . .
properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRFRVFQDVMRPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278862 |
Source
|
Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
321-05-1 |
Source
|
Record name | 321-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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